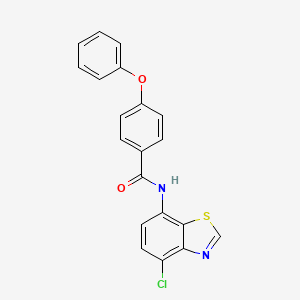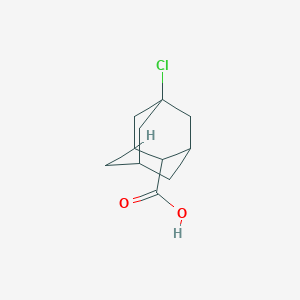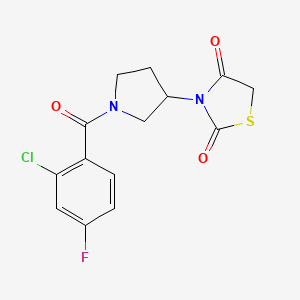
3-(1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiazolidine ring, another five-membered heterocycle with sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a thiazolidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazolidine ring also contributes to the structural diversity of the molecule .Applications De Recherche Scientifique
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . Bioactive molecules characterized by the pyrrolidine ring and its derivatives have shown target selectivity .
Thiazolidine Derivatives in Medicinal Chemistry
Thiazolidine motifs are present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . The presence of sulfur in thiazolidine enhances their pharmacological properties .
Kinase Inhibition
Some pyrrolidine derivatives have shown nanomolar activity against CK1γ and CK1ε, suggesting that further modifications could be made to investigate how the chiral moiety influences kinase inhibition .
Synthesis of 3-Chloro-N-Aryl Pyrrolidine-2,5-Dione Derivatives
The synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines . This process could be used to synthesize “3-(1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” and study its biological activity.
Anti-Inflammatory and Analgesic Activities
Some indole derivatives, which are structurally similar to “3-(1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione”, have shown anti-inflammatory and analgesic activities . This suggests that “3-(1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” might also have potential in this area.
Potential Applications in Drug Design
Given the diverse biological activities of pyrrolidine and thiazolidine derivatives, “3-(1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” could be used as a scaffold in the design of new drug candidates .
Orientations Futures
Mécanisme D'action
Target of Action
Pyrrolidine and thiazolidine derivatives have been found to have diverse therapeutic and pharmaceutical activity . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Mode of Action
The mode of action of these compounds can also vary widely. For example, some pyrrolidine derivatives have been found to have excellent potency towards RORγt but undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Pharmacokinetics
The ADME properties of these compounds can be influenced by various factors, including their exact structure and functional groups .
Propriétés
IUPAC Name |
3-[1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3S/c15-11-5-8(16)1-2-10(11)13(20)17-4-3-9(6-17)18-12(19)7-22-14(18)21/h1-2,5,9H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHSZKPATGXKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

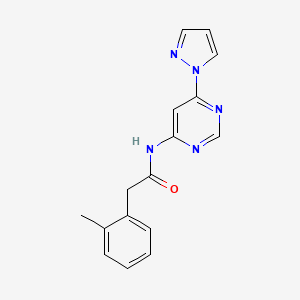
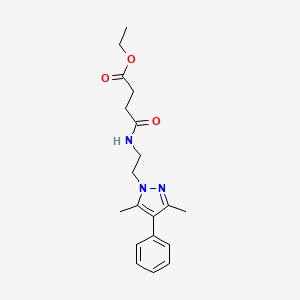
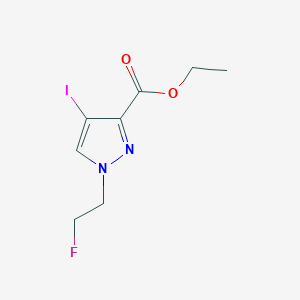
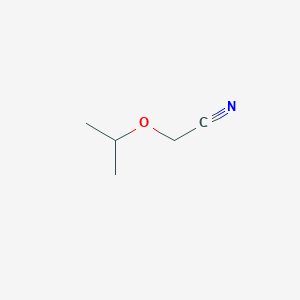
![N-[(4-methylphenyl)methyl]-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide](/img/structure/B2689560.png)
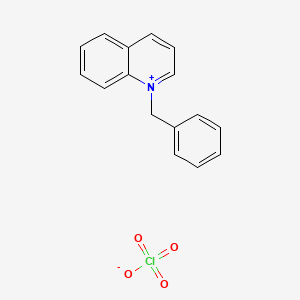
![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenylethenesulfonamide](/img/structure/B2689562.png)
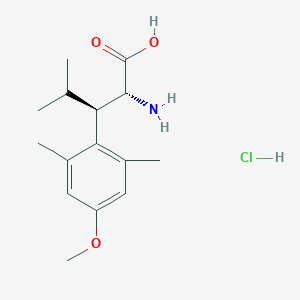
![2-{[(2,5-Dibromophenyl)amino]methyl}phenol](/img/structure/B2689565.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2689566.png)
